molecular formula C10H7BrClFN2 B2456177 4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole CAS No. 957266-00-1

4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole

Cat. No.: B2456177
CAS No.: 957266-00-1
M. Wt: 289.53
InChI Key: GVCAJKZVRAFVOD-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole is a chemical compound with the molecular formula C10H8BrClFN2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl group, which is further connected to a pyrazole ring. The unique combination of these halogens makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole typically involves the reaction of 2-chloro-6-fluorobenzyl bromide with 4-bromo-1H-pyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogens enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2-chlorobenzyl)-1H-pyrazole
  • 4-Bromo-1-(2-fluorobenzyl)-1H-pyrazole
  • 4-Bromo-1-(2-chloro-6-methylbenzyl)-1H-pyrazole

Uniqueness

4-Bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazole is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual halogenation enhances its chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClFN2/c11-7-4-14-15(5-7)6-8-9(12)2-1-3-10(8)13/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCAJKZVRAFVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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